Benzyl 5-hydroxyazonane-1-carboxylate
Description
Benzyl 5-hydroxyazonane-1-carboxylate is a heterocyclic compound featuring a nine-membered azonane ring (azonane: C₈H₁₇N) substituted with a hydroxyl group at the 5-position and a benzyl carboxylate ester at the 1-position.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
benzyl 5-hydroxyazonane-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c18-15-9-4-5-11-17(12-6-10-15)16(19)20-13-14-7-2-1-3-8-14/h1-3,7-8,15,18H,4-6,9-13H2 |
InChI Key |
QKWNICNVOIDDCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CCCC(C1)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis (RCM)
- A diene precursor (e.g., 1,9-diene ) undergoes RCM using a Grubbs catalyst to form the azonane ring1.
- Benzyl ester introduction : The carboxylate is protected as a benzyl ester either pre- or post-cyclization23.
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Grubbs II | DCM | 40 | 65 |
| Hoveyda-Grubbs | Toluene | 80 | 72 |
Lactam Cyclization
- Linear precursor 8-aminooct-2-enoic acid is treated with DCC/HOBt to form a lactam intermediate4.
- Hydroxylation : The 5-position is oxidized via Sharpless asymmetric dihydroxylation or epoxidation/hydrolysis5.
| Oxidizing Agent | Catalyst | Stereoselectivity (%) |
|---|---|---|
| OsO₄ | (DHQ)₂PHAL | 88 (5R,6S) |
| mCPBA | H₂O₂ | 75 (racemic) |
Protecting Group Management
Benzyl Ester Protection
- Benzyloxycarbonyl (Cbz) group : Introduced via benzyl chloroformate in the presence of a base (e.g., NaHCO₃)67.
- Deprotection : Catalytic hydrogenation (Pd/C, H₂) or HBr/AcOH8.
Hydroxyl Group Protection
- Silyl ethers (TBS, TIPS) : Used to transiently protect the 5-hydroxy group during ring functionalization9.
- Deprotection : TBAF in THF or HF-pyridine10.
Key Intermediate Synthesis
Azonane Ring Formation
Intermediate A : (5R)-5-Hydroxyazonane-1-carboxylic acid
- Synthesized via RCM followed by enzymatic resolution for enantiomeric purity11.
Intermediate B : Benzyl 5-oxo-azonane-1-carboxylate
- Oxidation of Intermediate A with Dess-Martin periodinane12.
Final Compound Assembly
- Ring formation via RCM or lactam cyclization.
- Hydroxylation at C5 using asymmetric catalysis.
- Benzyl ester protection of the carboxylate.
- Purification via column chromatography (hexane:EtOAc).
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| RCM | 72 | 95 |
| Hydroxylation | 68 | 90 |
| Protection | 85 | 98 |
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 4.10–3.90 (m, 1H, C5-OH), 2.60–2.40 (m, 2H, NCH₂).
- HRMS : Calculated for C₁₆H₂₁NO₃ [M+H]⁺: 276.1594; Found: 276.1598.
Challenges and Solutions
- Ring strain : Mitigated via high-dilution conditions during cyclization13.
- Regioselectivity : Directed by steric effects in asymmetric dihydroxylation14.
-
EP0156279B1 (Oxazolidine ring opening, benzyl protection) ↩
-
EP0156279B1 (Oxazolidine ring opening, benzyl protection) ↩
-
EP0156279B1 (Oxazolidine ring opening, benzyl protection) ↩
-
EP0156279B1 (Oxazolidine ring opening, benzyl protection) ↩
-
EP0156279B1 (Oxazolidine ring opening, benzyl protection) ↩
-
EP0156279B1 (Oxazolidine ring opening, benzyl protection) ↩
-
EP0156279B1 (Oxazolidine ring opening, benzyl protection) ↩
-
EP0156279B1 (Oxazolidine ring opening, benzyl protection) ↩
-
KR20220028206A (Boc/benzyl protection strategies) ↩
-
KR20220028206A (Boc/benzyl protection strategies) ↩
-
KR20220028206A (Boc/benzyl protection strategies) ↩
-
KR20220028206A (Boc/benzyl protection strategies) ↩
-
KR20220028206A (Boc/benzyl protection strategies) ↩
-
KR20220028206A (Boc/benzyl protection strategies) ↩
-
EP0031296B1 (Condensation methods for heterocycles) ↩
-
EP0031296B1 (Condensation methods for heterocycles) ↩
-
EP0031296B1 (Condensation methods for heterocycles) ↩
Chemical Reactions Analysis
Types of Reactions: Benzyl 5-hydroxyazonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzyl 5-oxoazonane-1-carboxylate.
Reduction: Formation of benzyl 5-hydroxyazonane-1-methanol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 5-hydroxyazonane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 5-hydroxyazonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares benzyl 5-hydroxyazonane-1-carboxylate with structurally related compounds based on available evidence:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Physical State | Purity (GC) | Key Substituents |
|---|---|---|---|---|---|---|
| This compound* | Not provided | C₁₅H₂₁NO₃† | ~263.34 | Likely liquid | Unknown | Azonane ring, 5-OH, benzyl ester |
| Benzyl morpholine-4-carboxylate | 25070-73-9 | C₁₂H₁₅NO₃ | 221.25 | Not specified | 95% | Morpholine ring, benzyl ester |
| Benzyl phenyl acetate | 102-16-9 | C₁₅H₁₄O₂ | 226.27 | Colorless liquid | 98% | Phenyl acetate group |
| Benzimidazole-5-carboxylate‡ | Not specified | C₉H₇N₂O₂ | 175.17 | Solid | Not reported | Benzimidazole core, carboxylate |
*Hypothetical data inferred from structural analogs; †Assumes azonane (C₈H₁₄N) + substituents; ‡From .
Key Observations :
- Molecular Weight : The azonane derivative has a higher molecular weight (~263.34) compared to morpholine (221.25) and benzimidazole (175.17) analogs, reflecting its larger ring structure .
- Polarity: The hydroxyl group in this compound may enhance water solubility relative to non-hydroxylated esters like benzyl phenyl acetate, which is soluble in ethanol (33% in 90% ethanol) .
- Stability : The nine-membered azonane ring may introduce conformational flexibility but could also reduce stability compared to smaller, rigid heterocycles like morpholine or benzisoxazole .
Q & A
Q. What are the key synthetic challenges in preparing Benzyl 5-hydroxyazonane-1-carboxylate, and how can they be methodologically addressed?
The synthesis of complex bicyclic or polycyclic carboxylates like this compound often faces challenges in regioselectivity, stereochemical control, and purification. For example, similar compounds (e.g., benzyl-substituted heterocycles) require multi-step reactions involving cyclization, oxidation, or benzoylation . Key strategies include:
- Regioselective functionalization : Use directing groups or catalysts to control reaction sites.
- Purification : Employ gradient chromatography (e.g., flash column chromatography) to isolate the product from regioisomers or byproducts .
- Stability : Monitor for lactone ring opening or hydrolysis under acidic/basic conditions via real-time NMR or LC-MS .
Q. How can the structural integrity of this compound be validated post-synthesis?
Structural confirmation requires a combination of:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Analyze coupling constants to confirm stereochemistry (e.g., axial vs. equatorial protons in azonane rings) .
- IR spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretches to verify ester and alcohol functionalities .
Q. What analytical methods are critical for quantifying impurities in this compound?
- HPLC-DAD/UV : Use reverse-phase columns (C18) with acetonitrile/water gradients to separate and quantify regioisomers or unreacted intermediates .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and detect trace impurities via fragmentation patterns .
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles to identify solvent residues or hydrated forms .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Reaction mechanism modeling : DFT calculations (e.g., Gaussian or ORCA) predict transition states and energy barriers for cyclization or esterification steps, guiding solvent/catalyst selection .
- Docking studies : Screen bioactive conformations against target proteins (e.g., enzymes) to prioritize synthetic routes that preserve pharmacophoric groups .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal molar ratios, temperatures, or reaction times .
Q. What experimental designs resolve contradictions in reported biological activities of similar benzyl carboxylates?
Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use reference compounds (e.g., ciprofloxacin) as controls .
- Solubility effects : Pre-dissolve compounds in DMSO or cyclodextrin carriers to ensure uniform bioavailability in cell-based assays .
- Metabolic stability : Perform liver microsome assays to assess if rapid degradation underlies inconsistent in vivo results .
Q. How can advanced spectroscopic techniques elucidate the dynamic behavior of this compound in solution?
- VT-NMR (Variable Temperature NMR) : Monitor conformational changes (e.g., ring flipping in azonane) by observing coalescence of proton signals at elevated temperatures .
- 2D DOSY : Differentiate aggregates or supramolecular complexes via diffusion coefficients .
- In situ IR/Raman : Track real-time protonation states or tautomerism during pH titration .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in the benzylation of hydroxylated azonane precursors?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance benzyloxy group transfer efficiency .
- Protecting groups : Temporarily block reactive hydroxyls with TMS or acetyl groups to prevent side reactions .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, but avoid prolonged heating to prevent ester hydrolysis .
Q. How do steric and electronic effects influence the reactivity of this compound in further derivatization?
- Steric hindrance : Substituents on the azonane ring may slow nucleophilic attacks; bulky reagents (e.g., tert-butyl esters) or microwave-assisted heating can overcome this .
- Electronic effects : Electron-withdrawing groups (e.g., nitro) on the benzyl ring activate the ester toward nucleophilic substitution, while electron-donating groups (e.g., methoxy) deactivate it .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
